

An In-depth Technical Guide to Anthanthrone: Chemical Structure, Properties, and Synthesis

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Anthanthrone

Cat. No.: B1585402

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anthanthrone (dibenzo[def,mno]chrysene-6,12-dione) is a polycyclic aromatic hydrocarbon and a derivative of anthraquinone.^[1] Its rigid, planar structure and extensive π -conjugation system impart it with unique photophysical and electronic properties, making it a molecule of significant interest in the fields of materials science, organic electronics, and dye chemistry.^[2] This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and potential biological significance of **anthanthrone**, with a focus on providing practical information for researchers and professionals in drug development.

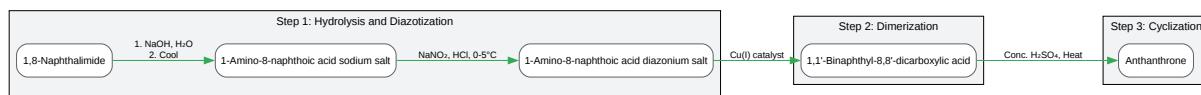
Chemical Structure and Identification

Anthanthrone is a hexacyclic aromatic compound with the molecular formula $C_{22}H_{10}O_2$.^[3] Its structure consists of two naphthalene units fused to a central benzene ring, with two ketone functional groups.

Key Identifiers:

Identifier	Value	Reference
IUPAC Name	dibenzo[def,mno]chrysene-6,12-dione	[1]
CAS Number	641-13-4	[3]
Molecular Formula	C ₂₂ H ₁₀ O ₂	[3]
Molecular Weight	306.32 g/mol	[1]
InChI	InChI=1S/C22H10O2/c23-21-13-5-1-3-11-7-9-16-19(17(11)13)20-15(21)10-8-12-4-2-6-14(18(12)20)22(16)24/h1-10H	[3]
SMILES	C1=CC2=C3C(=C1)C(=O)C4=C5C3=C(C=C2)C(=O)C6=CC=CC(=C65)C=C4	[3]

Physicochemical Properties


Anthanthrone is a crystalline solid with a distinct orange color. Its properties are summarized in the table below.

Property	Value	Reference
Melting Point	>300 °C	
Boiling Point	595.2 °C at 760 mmHg (Predicted)	
Density	1.51 g/cm ³	
Solubility	Soluble in hot nitrobenzene and hot benzene. Slightly soluble in ethanol, ether, and acetic acid.	
Appearance	Orange to red crystalline powder	

Synthesis of Anthanthrone

The primary synthetic route to **anthanthrone** involves the cyclization of 1,1'-binaphthyl-8,8'-dicarboxylic acid. This precursor is typically synthesized from 1,8-naphthalimide.[4][5]

Synthesis Pathway

[Click to download full resolution via product page](#)

Caption: Synthesis of **Anthanthrone** from 1,8-Naphthalimide.

Experimental Protocol: Synthesis of Anthanthrone

Materials:

- 1,1'-Binaphthyl-8,8'-dicarboxylic acid
- Concentrated sulfuric acid (98%)
- Ice
- Water
- Nitrobenzene (for recrystallization)

Procedure:

- Cyclization: Carefully add 1,1'-binaphthyl-8,8'-dicarboxylic acid to concentrated sulfuric acid with stirring. The reaction mixture is then heated. The exact temperature and reaction time can vary, but a common procedure involves heating at a moderately elevated temperature until the reaction is complete, which can be monitored by thin-layer chromatography (TLC).
- Work-up: After completion, the reaction mixture is cooled to room temperature and then poured onto crushed ice with vigorous stirring. This will precipitate the crude **anthanthrone**.
- Isolation: The precipitate is collected by vacuum filtration and washed thoroughly with water until the filtrate is neutral.
- Purification: The crude **anthanthrone** can be purified by recrystallization from a high-boiling solvent such as nitrobenzene.^[6] Alternatively, sublimation under high vacuum can also be employed for purification.^{[7][8]}

Spectroscopic Properties

The extensive π -conjugated system of **anthanthrone** gives rise to characteristic absorption and emission spectra.

UV-Visible and Fluorescence Spectroscopy

Experimental Protocol:

- Sample Preparation: Prepare a dilute solution of **anthanthrone** in a suitable spectroscopic grade solvent (e.g., chloroform, toluene, or dichloromethane).

- UV-Vis Spectroscopy: Record the absorption spectrum using a dual-beam UV-Vis spectrophotometer over a wavelength range of approximately 250-700 nm.
- Fluorescence Spectroscopy: Record the fluorescence emission spectrum using a spectrofluorometer. The excitation wavelength should be set at one of the absorption maxima determined from the UV-Vis spectrum.

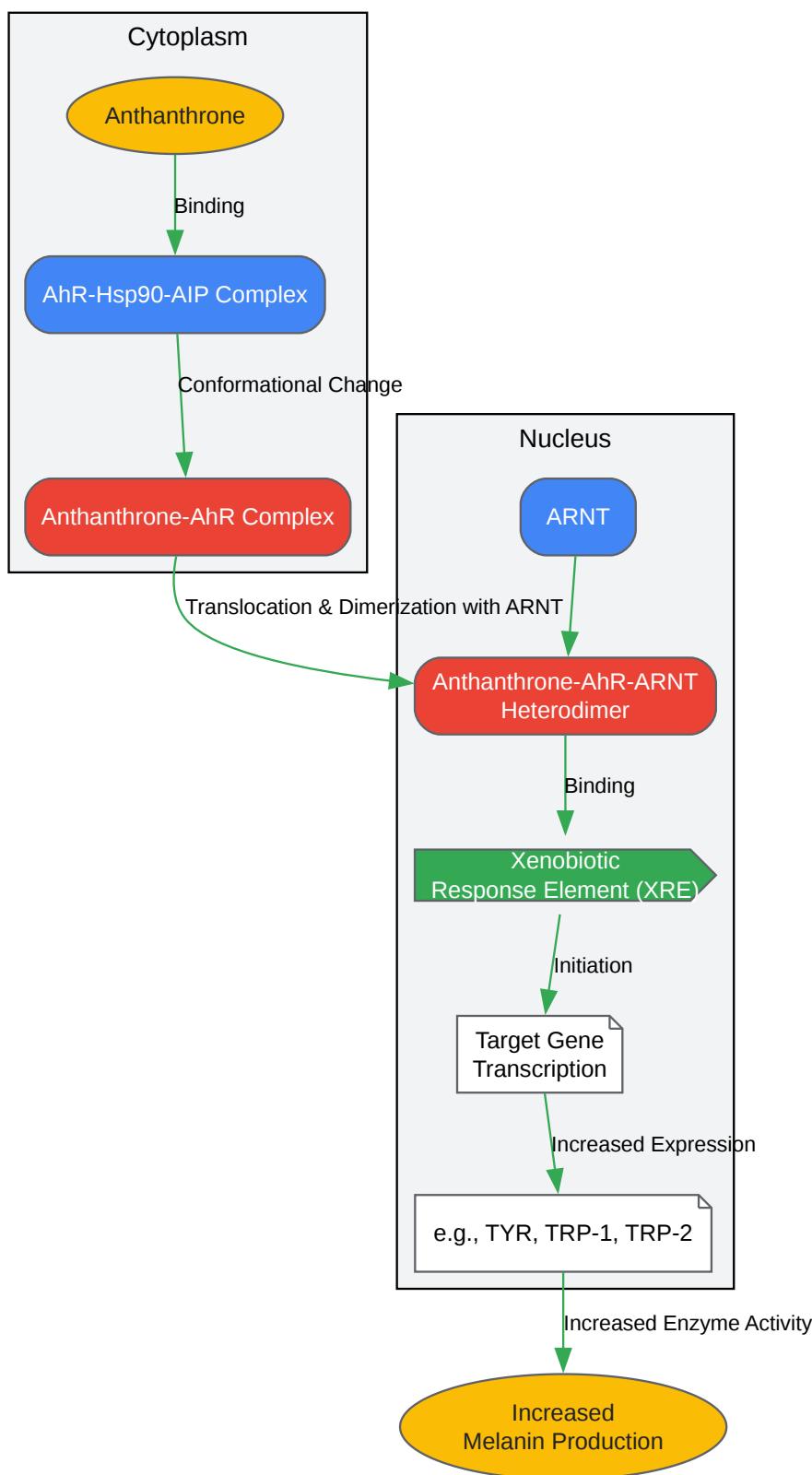
Expected Spectral Features: **Anthanthrone** typically exhibits strong absorption bands in the visible region, which are responsible for its orange color. Due to its rigid, planar structure, it is also expected to be fluorescent. The exact positions of the absorption and emission maxima will be solvent-dependent.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While specific ¹H and ¹³C NMR data for **anthanthrone** is not readily available in the searched literature, the expected chemical shifts can be inferred from related structures like anthrone and bianthrone.[9][10]

Experimental Protocol:

- Sample Preparation: Dissolve a sufficient amount of purified **anthanthrone** in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
- ¹H NMR Spectroscopy: Acquire the proton NMR spectrum. The aromatic region (typically 7.0-9.0 ppm) will be of primary interest.
- ¹³C NMR Spectroscopy: Acquire the carbon-13 NMR spectrum. The signals for the carbonyl carbons are expected to appear downfield (around 180-190 ppm).


Potential Biological Activity and Signaling Pathways

While the biological activity of **anthanthrone** itself is not extensively studied, related compounds like benzanthrone have been shown to interact with the aryl hydrocarbon receptor (AhR), a ligand-activated transcription factor involved in regulating the expression of genes related to xenobiotic metabolism and cellular responses to environmental stimuli.[11] Activation of AhR by certain polycyclic aromatic hydrocarbons has been linked to various cellular effects, including the modulation of melanogenesis.[11][12]

Given the structural similarity, it is plausible that **anthanthrone** could also act as a ligand for the AhR, potentially influencing similar signaling pathways.

Postulated Signaling Pathway: Anthanthrone and the Aryl Hydrocarbon Receptor

The following diagram illustrates a potential signaling pathway for **anthanthrone**, based on the known interactions of benzanthrone with the AhR and its downstream effects on melanogenesis.

[Click to download full resolution via product page](#)

Caption: Postulated **Anthranthrone**-AhR Signaling Pathway in Melanogenesis.

This proposed pathway suggests that **anthanthrone** may bind to the AhR complex in the cytoplasm, leading to its translocation into the nucleus. In the nucleus, it dimerizes with the Aryl Hydrocarbon Receptor Nuclear Translocator (ARNT). This heterodimer then binds to Xenobiotic Response Elements (XREs) in the DNA, initiating the transcription of target genes, which could include those involved in melanogenesis such as tyrosinase (TYR), tyrosinase-related protein 1 (TRP-1), and tyrosinase-related protein 2 (TRP-2).[11][13][14] This could ultimately lead to an increase in melanin production. Further research is required to validate this hypothetical pathway for **anthanthrone**.

Conclusion

Anthanthrone is a versatile molecule with a rich chemistry and promising properties for various applications. This guide has provided a detailed overview of its chemical structure, physicochemical properties, and a practical guide to its synthesis. Furthermore, by drawing parallels with structurally similar compounds, a potential avenue for biological investigation through the aryl hydrocarbon receptor signaling pathway has been proposed. It is hoped that the information compiled herein will serve as a valuable resource for researchers and professionals working with this intriguing class of compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Anthanthrone - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Anthanthrone | C22H10O2 | CID 94183 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. CN113402379B - Green production method of 1,1 '-binaphthyl-8,8' -dicarboxylic acid - Google Patents [patents.google.com]
- 5. CN113402379A - Green production method of 1,1 '-binaphthyl-8, 8' -dicarboxylic acid - Google Patents [patents.google.com]

- 6. materials - Recrystallization and purification techniques for getting a pure sample - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 7. youtube.com [youtube.com]
- 8. youtube.com [youtube.com]
- 9. Anthrone(90-44-8) 1H NMR [m.chemicalbook.com]
- 10. researchgate.net [researchgate.net]
- 11. Aryl Hydrocarbon Receptor Activation Contributes to Benzanthrone-Induced Hyperpigmentation via Modulation of Melanogenic Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Acanthoic acid inhibits melanogenesis through tyrosinase downregulation and melanogenic gene expression in B16 melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. The Anti-Melanogenesis Effect of 3,4-Dihydroxybenzalacetone through Downregulation of Melanosome Maturation and Transportation in B16F10 and Human Epidermal Melanocytes - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to Anthranthrone: Chemical Structure, Properties, and Synthesis]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1585402#anthranthrone-chemical-structure-and-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com